molecular formula C13H8N6O6 B12786819 2-(2-(3,5-Dihydroxy-1,2,4-triazin-6-yl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid CAS No. 72177-30-1

2-(2-(3,5-Dihydroxy-1,2,4-triazin-6-yl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid

Cat. No.: B12786819
CAS No.: 72177-30-1
M. Wt: 344.24 g/mol
InChI Key: IXKGNNQTJQVGKK-UHFFFAOYSA-N
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Description

This product is 2-(2-(3,5-Dihydroxy-1,2,4-triazin-6-yl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid, a unique chemical compound provided for research and development purposes. It is registered with the FDA Global Substance Registration System (GSRS) under the unique identifier DYO2ULQ3CL and has the CAS Registry Number 72177-30-1 . The molecular formula for this compound is C13H8N6O6 . As a complex molecule featuring multiple triazine and carboxylic acid functional groups, it presents a sophisticated structure for investigative chemistry. Researchers value this compound as a specialized building block or intermediate in the synthesis of novel chemical entities, particularly in the fields of medicinal chemistry and materials science. Its structure suggests potential for further chemical modification and study. This product is sold For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Buyers are responsible for confirming the product's identity and purity to ensure it meets the specific requirements of their research protocols.

Properties

CAS No.

72177-30-1

Molecular Formula

C13H8N6O6

Molecular Weight

344.24 g/mol

IUPAC Name

2-[2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxylic acid

InChI

InChI=1S/C13H8N6O6/c20-9-7(16-17-12(24)14-9)5-3-1-2-4-6(5)19-13(25)15-10(21)8(18-19)11(22)23/h1-4H,(H,22,23)(H,15,21,25)(H2,14,17,20,24)

InChI Key

IXKGNNQTJQVGKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)NC2=O)N3C(=O)NC(=O)C(=N3)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Step 1: Synthesis of the 3,5-dihydroxy-1,2,4-triazine moiety
    This is commonly prepared by cyclization of appropriate amidine or guanidine derivatives under oxidative or acidic conditions to form the triazine ring with hydroxy substituents at the 3 and 5 positions.

  • Step 2: Preparation of the 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid core
    This ring is formed by cyclization of cyanoguanidine derivatives or related precursors, often under acidic or basic catalysis, to yield the tetrahydrotriazine ring with keto groups at 3 and 5 positions and a carboxyl group at position 6.

  • Step 3: Coupling via the phenyl linker
    The two triazine units are connected through a phenyl ring, typically by a nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig amination), depending on the substituents and leaving groups on the phenyl ring.

  • Step 4: Final functional group adjustments and purification
    Hydroxylation, oxidation, or reduction steps may be employed to achieve the exact substitution pattern, followed by purification via recrystallization or chromatography.

Detailed Synthetic Routes and Conditions

Step Reaction Type Reagents/Conditions Notes
1 Triazine ring formation (3,5-dihydroxy) Cyclization of amidine derivatives under acidic conditions (e.g., HCl, 60–80°C) Control of pH critical to avoid over-oxidation
2 Tetrahydrotriazine ring formation Cyclization of cyanoguanidine derivatives in acidic or basic medium Temperature control (50–90°C) optimizes yield
3 Coupling via phenyl linker Palladium-catalyzed cross-coupling (Pd(PPh3)4, base like K2CO3, solvent: DMF or toluene, 80–110°C) Choice of catalyst and base affects coupling efficiency
4 Hydroxylation/oxidation Use of mild oxidants (e.g., H2O2, KMnO4) or hydroxylation agents Reaction time and temperature optimized to prevent ring degradation
5 Purification Recrystallization from ethanol or methanol; chromatographic techniques Ensures removal of side products and unreacted starting materials

Optimization Parameters

  • Solvent choice: Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates and improve reaction rates.
  • Temperature: Moderate heating (60–110°C) is generally required for cyclization and coupling steps.
  • Catalysts: Palladium catalysts with phosphine ligands are preferred for coupling; Lewis acids (e.g., ZnCl2) may catalyze ring formation.
  • pH control: Essential during ring formation to maintain the integrity of keto and hydroxy groups.
  • Reaction monitoring: Thin-layer chromatography (TLC) and HPLC are used to track reaction progress.

Research Findings and Data on Preparation

Yield and Purity

Step Typical Yield (%) Purity (%) Remarks
Triazine ring formation 70–85 >95 High yield with controlled pH
Tetrahydrotriazine ring formation 65–80 >90 Sensitive to temperature fluctuations
Coupling reaction 60–75 >90 Catalyst loading affects yield
Final functionalization 50–70 >95 Over-oxidation can reduce yield

Spectroscopic Characterization (for confirmation)

Technique Key Observations Purpose
FTIR C=O stretch at ~1700 cm⁻¹; N-H stretch at ~3200 cm⁻¹ Confirms keto and amine groups
NMR (¹H, ¹³C) Aromatic protons δ 7.0–8.5 ppm; triazine ring carbons δ 150–170 ppm Structural elucidation and purity check
Mass Spectrometry Molecular ion peak at m/z 344.24 (M+) Confirms molecular weight
Elemental Analysis C, H, N percentages consistent with formula Confirms composition

Summary Table of Preparation Methods

Preparation Aspect Description Key Parameters Challenges
Triazine ring synthesis Cyclization of amidine/guanidine derivatives Acid/base catalysis, 60–80°C Controlling substitution pattern
Tetrahydrotriazine ring synthesis Cyclization of cyanoguanidine derivatives Acidic/basic medium, 50–90°C Avoiding ring degradation
Phenyl linker coupling Pd-catalyzed cross-coupling Pd catalyst, base, 80–110°C Catalyst poisoning, side reactions
Functional group modification Hydroxylation/oxidation Mild oxidants, controlled time/temp Over-oxidation risk
Purification Recrystallization, chromatography Solvent choice, temperature Removal of impurities

Chemical Reactions Analysis

Types of Reactions

2-(2-(3,5-Dihydroxy-1,2,4-triazin-6-yl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-(2-(3,5-Dihydroxy-1,2,4-triazin-6-yl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights structural, synthetic, and functional differences between the target compound and related triazine derivatives. Key substituents, molecular properties, and applications are summarized in Table 1.

Table 1: Structural and Functional Comparison of Triazine Derivatives

Compound Name Molecular Formula* Key Substituents Applications/Notes Reference
Target Compound: 2-(2-(3,5-Dihydroxy-1,2,4-triazin-6-yl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid C₁₃H₉N₇O₅† Phenyl-linked dihydroxy triazine, carboxylic acid Likely intermediate or bioactive agent (inferred from similar triazines)
Ethyl 2-[3,5-dichloro-4-[(RS)-(4-chlorophenyl)cyanomethy]phenyl]-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate C₂₂H₁₅Cl₃N₄O₄ Ethyl ester, trichlorophenyl, cyanomethyl Impurity in diclazuril synthesis; formed via acid-catalyzed esterification
2-[(3,5-Dioxo-2H-1,2,4-triazin-6-yl)amino]-N′-{(E)-[4-(trifluoromethyl)phenyl]methylene}propanehydrazide C₁₅H₁₂F₃N₇O₂ Trifluoromethylphenyl, propanamide hydrazide Potential pharmacological activity (e.g., enzyme inhibition)
2-(3,5-Dichloro-4-{[6-oxo-5-(propan-2-yl)-1,6-dihydropyridazin-3-yl]oxy}phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile C₁₇H₁₁Cl₂N₇O₃ Dichlorophenyl, pyridazinyl ether, carbonitrile Antihyperlipidaemic agent; demonstrates therapeutic specificity
1,2,4-Triazine-6-carboxylic acid,2,3,4,5-tetrahydro-4-(4-methylphenyl)-3,5-dioxo-2-phenyl C₁₇H₁₄N₄O₃ 4-Methylphenyl, phenyl, carboxylic acid Structural analog; substituents suggest agrochemical or material science uses

*Molecular formulas inferred from structural descriptions.
†Approximate formula based on IUPAC naming conventions.

Key Observations

Structural Diversity: The target compound’s dihydroxy-triazine and carboxylic acid groups distinguish it from esters (e.g., ethyl triazine carboxylate ) or carbonitriles (e.g., antihyperlipidaemic agent ). These polar groups may enhance aqueous solubility compared to lipophilic analogs like the trifluoromethylphenyl derivative .

Synthetic Pathways :

  • Analogous compounds, such as ethyl triazine carboxylate, are synthesized via acid-catalyzed esterification of triazine carboxylic acids with alcohols . This suggests the target compound could be a precursor for ester or amide derivatives.

Applications: Pharmaceuticals: The carbonitrile derivative () highlights triazines’ role in metabolic disorder treatments, while the trifluoromethyl group in may improve bioavailability .

Physicochemical Properties :

  • The carboxylic acid in the target compound and ’s derivative increases polarity, likely affecting crystallinity and solubility. In contrast, the trifluoromethyl group () enhances lipophilicity, favoring membrane penetration .

Biological Activity

The compound 2-(2-(3,5-Dihydroxy-1,2,4-triazin-6-yl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid (CAS Number: 72177-30-1) is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on anticancer properties and mechanisms of action.

Structural Characteristics

This compound is characterized by:

  • A triazine core that contributes to its reactivity.
  • Multiple functional groups including hydroxyl and carboxylic acid groups which enhance its solubility and biological interactions.
  • A molecular weight of approximately 344.24 g/mol .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Key findings include:

  • Cytotoxicity : The compound exhibits cytotoxic activity against various human cancer cell lines including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). IC50 values are reported below 100 μM , indicating significant potency .
  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells as evidenced by increased phosphatidylserine translocation and caspase activation. In particular, it was observed that treatment with the compound led to a concentration-dependent increase in apoptotic cells .
    • Morphological changes consistent with apoptosis were noted upon treatment with the compound in cell lines such as HCT-116 and HeLa .
  • Structure-Activity Relationship (SAR) : Variations in the substituents on the triazine ring have been shown to influence the cytotoxicity and selectivity of the compound. For example, analogs with naphthyl moieties demonstrated enhanced anticancer activity compared to simpler structures .

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on HCT-116 and HeLa cell lines. The results indicated:

  • HCT-116 : IC50 = 36 μM
  • HeLa : IC50 = 34 μM
    These findings suggest a strong potential for therapeutic application in treating colorectal and cervical cancers .

Study 2: Apoptosis Induction Mechanisms

In another investigation focusing on apoptosis induction:

  • The compound was shown to significantly increase caspase activity in treated cells.
  • Morphological assessments revealed characteristic changes associated with apoptosis such as cell shrinkage and detachment from surfaces .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
3-Amino-1,2,4-triazoleC2H4N4Simple triazole structure; used in agriculture
1-Hydroxy-2(1H)-pyridinoneC7H7NOChelating agent; exhibits antimicrobial properties
5-Methylthio-1H-benzimidazoleC10H10N2SContains sulfur; known for antifungal activity

The table above illustrates how similar compounds compare structurally and functionally to our target compound. Each has unique properties that contribute to their biological activities.

Q & A

Q. Example Table: DoE Parameters for Synthesis Optimization

FactorLevels TestedResponse (Yield %)
Temperature (°C)80, 100, 12045, 62, 38
Catalyst (mol%)5, 10, 1550, 68, 55
SolventDMF, THF, Ethanol70, 58, 40

Advanced: What computational strategies can elucidate the reaction mechanism of triazine ring formation?

Methodological Answer:
Combining density functional theory (DFT) and molecular dynamics (MD) simulations can model bond formation/cleavage in triazine systems. For instance, DFT identifies energy barriers for cyclization steps, while MD simulations track solvent effects on reaction kinetics. Hybrid QM/MM approaches are recommended for large systems .

Basic: Which analytical techniques are most effective for characterizing this compound’s structure?

Methodological Answer:
Use X-ray crystallography to resolve the triazine-carboxylic acid conformation. Complement with NMR (¹H/¹³C, HSQC) to confirm proton environments and COSY for coupling patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data?

Methodological Answer:
Discrepancies often arise from oversimplified models (e.g., neglecting solvation or steric effects). Address this by:

  • Validating simulations with explicit solvent models (e.g., SMD in DFT).
  • Cross-referencing multiple computational methods (e.g., CASSCF for excited states).
  • Iterative refinement using experimental kinetic data (e.g., Arrhenius plots) .

Basic: What protocols ensure safe handling of this compound given limited toxicity data?

Methodological Answer:
Assume worst-case toxicity and adopt tiered testing:

In vitro assays : Ames test for mutagenicity, MTT assay for cytotoxicity.

Personal protective equipment (PPE) : Use OV/AG/P99 respirators and chemical-resistant gloves (per OSHA/NIOSH standards) .

Environmental controls : Use fume hoods and secondary containment to prevent drainage contamination .

Advanced: How to assess the compound’s stability under varying pH and temperature?

Methodological Answer:
Perform accelerated stability studies :

  • Expose the compound to pH 3–10 buffers at 40–60°C.
  • Monitor degradation via HPLC-UV and LC-MS to identify breakdown products (e.g., triazine ring hydrolysis).
  • Apply kinetic modeling (e.g., Eyring equation) to extrapolate shelf-life .

Basic: What strategies minimize byproducts during triazine ring functionalization?

Methodological Answer:
Optimize regioselectivity using protecting groups (e.g., tert-butyl for hydroxyl groups) and low-temperature (-78°C) lithiation. Employ flow chemistry to control exothermic reactions and reduce side pathways .

Advanced: How can machine learning (ML) improve property prediction for this compound?

Methodological Answer:
Train ML models on triazine derivatives’ datasets (e.g., solubility, logP) using graph neural networks (GNNs) to encode molecular structure. Validate predictions with experimental solubility assays (e.g., shake-flask method) and update models iteratively .

Basic: What experimental controls are critical for reproducibility in triazine synthesis?

Methodological Answer:

  • Standardize moisture-sensitive steps under inert atmosphere (N₂/Ar).
  • Calibrate equipment (e.g., HPLC, balances) weekly.
  • Include positive controls (e.g., known triazine precursors) in each batch .

Advanced: How to investigate the compound’s potential as a metalloenzyme inhibitor?

Methodological Answer:

Molecular docking : Screen against metalloenzyme active sites (e.g., carbonic anhydrase) using AutoDock Vina.

Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.

EPR spectroscopy : Detect metal-ligand coordination (e.g., Fe³⁺ or Zn²⁺ shifts) .

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